molecular formula C20H21N5O B6944345 N-[(6-phenoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine

N-[(6-phenoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine

Cat. No.: B6944345
M. Wt: 347.4 g/mol
InChI Key: VHRGRUMCHJBKKX-UHFFFAOYSA-N
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Description

N-[(6-phenoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a pyrrolidine ring and a phenoxypyridine moiety

Properties

IUPAC Name

N-[(6-phenoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-2-6-17(7-3-1)26-20-9-8-16(14-22-20)13-21-18-12-19(24-15-23-18)25-10-4-5-11-25/h1-3,6-9,12,14-15H,4-5,10-11,13H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRGRUMCHJBKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCC3=CN=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-phenoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with pyrrolidine.

    Attachment of the Phenoxypyridine Moiety: The phenoxypyridine group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a phenoxypyridine boronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(6-phenoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce any reducible functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[(6-phenoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, due to its ability to interact with specific biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other proteins, providing insights into its mechanism of action.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of various biomolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[(6-phenoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine
  • N-[(6-methoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine
  • N-[(6-phenylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine

Uniqueness

N-[(6-phenoxypyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyrimidin-4-amine is unique due to the presence of the phenoxypyridine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and therapeutic applications.

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